molecular formula C15H19N3S B2753367 N-(3-cyano-4-methylphenyl)-N'-cyclohexylthiourea CAS No. 297149-97-4

N-(3-cyano-4-methylphenyl)-N'-cyclohexylthiourea

Cat. No.: B2753367
CAS No.: 297149-97-4
M. Wt: 273.4
InChI Key: YMSKUFBVUJRUMY-UHFFFAOYSA-N
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Description

N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea is a chemical compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both cyano and thiourea functional groups in the molecule imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea typically involves the reaction of 3-cyano-4-methylaniline with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the thiourea group can interact with metal ions and enzymes. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-methylphenyl)-N’-phenylthiourea
  • N-(3-cyano-4-methylphenyl)-N’-methylthiourea
  • N-(3-cyano-4-methylphenyl)-N’-ethylthiourea

Uniqueness

N-(3-cyano-4-methylphenyl)-N’-cyclohexylthiourea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-cyano-4-methylphenyl)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-11-7-8-14(9-12(11)10-16)18-15(19)17-13-5-3-2-4-6-13/h7-9,13H,2-6H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSKUFBVUJRUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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